Technical Guide: Stability, Storage, and Handling of 4-Aminopyridine-2-carboxylic Acid Monohydrate
Technical Guide: Stability, Storage, and Handling of 4-Aminopyridine-2-carboxylic Acid Monohydrate
Executive Technical Summary
4-Aminopyridine-2-carboxylic acid monohydrate (also known as 4-aminopicolinic acid) is a critical heterocyclic building block used in the synthesis of kinase inhibitors, agrochemicals (e.g., Picloram derivatives), and transition metal ligands. Its structural integrity relies heavily on the stability of its pyridine ring and the maintenance of its hydration shell.
While the anhydrous form is often cited in basic catalogs, the monohydrate is the thermodynamically preferred solid form in ambient conditions. This guide addresses the specific challenges of preventing efflorescence (loss of lattice water), decarboxylation (thermal degradation), and N-oxidation.
Quick Reference Protocol:
-
Storage: 2–8°C (Refrigerated) is optimal; Room Temperature (RT) is acceptable for <3 months if desiccated.[1]
-
Atmosphere: Inert gas backfill (Argon/Nitrogen) recommended to prevent oxidation.
-
Container: Amber glass (Type I) to prevent photo-degradation.
-
Retest Period: 12 months (Refrigerated) / 6 months (RT).
Physicochemical Characterization
Understanding the zwitterionic nature of 4-aminopicolinic acid is prerequisite to proper handling. At neutral pH, the compound exists in equilibrium between its neutral and zwitterionic forms, influencing its solubility and hygroscopicity.
| Parameter | Specification | Notes |
| Chemical Name | 4-Aminopyridine-2-carboxylic acid monohydrate | Synonyms: 4-Aminopicolinic acid |
| CAS Number | 100047-36-7 (Anhydrous ref) | Note: Monohydrate often shares CAS or uses specific vendor IDs.[2] |
| Molecular Formula | MW: 138.12 (anhydrous) + 18.02 (water) | |
| Appearance | White to beige crystalline powder | Color shift to yellow/brown indicates oxidation. |
| pKa Values | pKa1 ≈ 1.4 (Pyridine N), pKa2 ≈ 5.0 (Carboxyl) | Amphoteric; solubility is pH-dependent. |
| Solubility | DMSO, Dilute Acid/Base | Poor solubility in non-polar organics (Hexane, DCM). |
| Melting Point | >260°C (Dec) | Decomposes upon melting (Decarboxylation). |
Stability Mechanisms & Degradation Pathways
The Monohydrate Lattice Dynamics
The "Monohydrate" designation is not trivial. The water molecule is incorporated into the crystal lattice, stabilizing the dipole-dipole interactions of the zwitterion.
-
Efflorescence Risk: Storage in ultra-low humidity (<20% RH) or high temperatures (>30°C) can drive off the lattice water. This collapses the crystal structure, creating an amorphous solid that is highly reactive and hygroscopic (prone to re-absorbing moisture uncontrollably).
-
Protocol: Do not store with strong desiccants (like
) directly in contact; use moderate desiccants (Silica Gel) to maintain ambient dryness without stripping lattice water.
Chemical Degradation Pathways
Three primary vectors threaten the molecule's purity:
-
Thermal Decarboxylation: Picolinic acids are prone to losing
under heat stress, yielding 4-aminopyridine. -
N-Oxidation: The exocyclic amine and the pyridine nitrogen are susceptible to oxidation by peroxides or atmospheric oxygen over time, forming N-oxides.
-
Photolytic Degradation: The pyridine ring absorbs UV light, leading to radical formation and ring-opening polymerization.
Figure 1: Critical degradation pathways. Note that loss of hydration (efflorescence) often accelerates secondary chemical degradation.
Storage & Handling Protocols
This protocol is designed to maximize shelf-life for analytical standards and synthesis intermediates.
Environmental Control
-
Temperature: Store at 2°C to 8°C . While the molecule is stable at RT for short transit, long-term RT storage increases the rate of oxidative discoloration.
-
Light: Strictly Amber Glass or foil-wrapped containers.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing. This is critical to prevent the "yellowing" associated with amine oxidation.
Standard Operating Procedure (SOP) for Storage
Figure 2: Workflow for receipt and long-term storage to ensure integrity.
Quality Control & Analytical Validation
Due to the hydrophilic and zwitterionic nature of 4-aminopicolinic acid, standard C18 HPLC often results in poor retention (peak fronting). Mixed-mode chromatography or Ion-Pairing is required for reliable quantification.
Recommended HPLC Method
-
Column: Mixed-mode cation exchange/reversed-phase (e.g., SIELC Primesep 100 or Amaze HD) or a HILIC column.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.0)
-
B: Acetonitrile
-
-
Mode: Isocratic or shallow gradient (high aqueous content required).
-
Detection: UV @ 260 nm (Pyridine max) or 200 nm.
-
Reference Standard Prep: Dissolve in 50:50 Water:Methanol. Do not use pure acetonitrile as the diluent due to solubility issues.
Impurity Identification
-
Peak at RRT ~0.8: Likely 4-Aminopyridine (Decarboxylation product).
-
Peak at RRT ~1.2: Likely N-Oxide variants.
Figure 3: Decision matrix for analytical method development.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H-Statements: H315, H319, H335.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The dust can be irritating to mucous membranes.
-
Spill Cleanup: Sweep up dry to avoid generating aerosols. Neutralize surface with dilute bicarbonate if wet cleaning is necessary.
References
-
ChemicalBook. (2024). 4-Aminopyridine-2-carboxylic acid Chemical Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2050132, 4-Amino-2-pyridinecarboxylic acid. Retrieved from
-
SIELC Technologies. (2023). HPLC Method for Analysis of 4-Amino-2-chloropyridine (Analogous Method). Retrieved from
-
Bawa, R. A. (2012).[3] Synthesis of Some Aminopicolinic Acids.[2][3][4] University of Missouri–St. Louis. Retrieved from
-
Chem-Impex International. (2024). Product Specification: 4-Aminopyridine-2-carboxylic acid.[2][5][6][7] Retrieved from
Sources
- 1. sefh.es [sefh.es]
- 2. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 5. 4-Aminopyridine-2-carboxylic acid | 100047-36-7 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 100047-36-7|4-Aminopyridine-2-carboxylic Acid|BLD Pharm [bldpharm.com]
